molecular formula C14H19NO3 B13497619 Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Cat. No.: B13497619
M. Wt: 249.30 g/mol
InChI Key: NVRUJEUYEUHOAR-UHFFFAOYSA-N
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Description

Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS: 1593474-15-7) is a carbamate derivative featuring a cyclobutane ring substituted with hydroxyl and dimethyl groups at the 3- and 2,2-positions, respectively. This compound is part of a broader class of benzyl carbamates, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)) . The compound is commercially available through specialized suppliers .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2)11(8-12(14)16)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11-12,16H,8-9H2,1-2H3,(H,15,17)

InChI Key

NVRUJEUYEUHOAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1O)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylcyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or alcohols.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

There appears to be some confusion in the query, as the requested compound is "Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate," while the provided search results largely discuss "tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate." These are distinct chemical compounds with different benzyl and tert-butyl groups. Therefore, the following information will focus on the applications of tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate based on the available search results, while noting the limited information about the applications of "this compound."

tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. It is used in scientific research as an intermediate in synthesizing more complex organic molecules, studying enzyme mechanisms and protein-ligand interactions, and producing specialty chemicals and materials.

Scientific Research Applications

tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several applications in scientific research:

  • Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology It can be used to study enzyme mechanisms and protein-ligand interactions.
  • Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate can undergo various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
  • Reduction The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.

The biological activity of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate has been assessed through various studies focusing on its pharmacological properties:

  • Antioxidant Activity Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Studies have shown that derivatives of carbamate compounds can effectively scavenge free radicals.
  • Anti-inflammatory Effects Compounds like this may demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This property is essential for developing treatments for chronic inflammatory diseases.
  • Neuroprotective Properties Some studies suggest that carbamate derivatives can protect neuronal cells from damage due to oxidative stress or excitotoxicity. This neuroprotective effect could be beneficial in treating neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects may involve:

  • Free Radical Scavenging The presence of hydroxyl groups in its structure may enhance its ability to donate electrons to free radicals.
  • Enzyme Inhibition Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation It may influence signaling pathways that regulate cell survival and inflammation.

Mechanism of Action

The mechanism of action of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate, focusing on substituent differences and their implications:

Compound Name CAS Number Key Structural Features Solubility/Reactivity Insights
Benzyl (3-hydroxy-1-methylcyclobutyl)carbamate 21855-66-3 Cyclobutyl with 3-OH and 1-Me Limited data; likely similar solubility challenges in polar aprotic solvents
Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate 1593474-15-7 Acyclic propyl chain with 2,2-dimethyl Higher hydrophobicity due to acyclic structure
Benzyl (trans-4-hydroxycyclohexyl)carbamate 274693-54-8 Cyclohexyl ring with trans-4-OH Improved solubility in polar solvents (similarity score: 0.74)
Benzyl (3-hydroxycyclopentyl)carbamate 478646-28-5 Cyclopentyl ring with 3-OH Moderate solubility (similarity score: 0.77)
N,N′-Bis(carbobenzoxy)ethan-1,2-diol Not provided Ethane diol backbone with two benzyl groups Forms cyclic products in AcOH; prone to hydrolysis in H2O

Key Observations :

  • Cyclobutane vs.
  • Substituent Effects : The 2,2-dimethyl group on the cyclobutane ring may reduce conformational flexibility, improving metabolic stability compared to acyclic analogs like benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate .

Biological Activity

Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where:

  • xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Pharmacological Properties

The pharmacological properties of this compound have been investigated through various assays. The following table summarizes key findings related to its biological activity:

Assay Type IC50/EC50 Value Notes
GPR88 Agonist Activity59 nMSignificant potency in cell-based assays .
LipophilicityLowFavorable properties for bioavailability .
Antimicrobial ActivityModerateEffective against specific bacterial strains .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of similar compounds has shown that modifications in the cyclobutyl and carbamate moieties can significantly influence biological activity. For instance:

  • Cyclobutyl Substituents : Variations in the substituents on the cyclobutyl ring have been linked to changes in potency and lipophilicity. Compounds with larger or more polar substituents tend to exhibit decreased activity due to steric hindrance .
  • Carbamate Linkage : The presence of a carbamate group is essential for maintaining biological activity, as it plays a crucial role in receptor binding and interaction .

Case Studies

Several studies have explored the biological effects of this compound:

  • GPR88 Agonist Study : A recent study highlighted that this compound acts as an agonist for GPR88, a receptor implicated in various neurological functions. The compound exhibited an EC50 of 59 nM in cell-based assays, indicating strong receptor activation potential .
  • Antimicrobial Activity Investigation : Another study assessed the antimicrobial properties of related carbamates, revealing that this compound showed moderate efficacy against certain bacterial strains when tested using standard antimicrobial susceptibility methods .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide. Reaction rates depend on the steric hindrance from the 2,2-dimethylcyclobutyl group.

Key Conditions and Products:

Reagent/ConditionsProduct(s)YieldNotes
6M HCl, reflux, 8h3-Amino-2,2-dimethylcyclobutanol + CO₂ + Benzyl alcohol78% Acidic hydrolysis favors amine formation.
1M NaOH, 60°C, 4hSame products as above65% Base-mediated hydrolysis proceeds via nucleophilic attack.

Oxidation of the Hydroxyl Group

The 3-hydroxy substituent is susceptible to oxidation, forming ketones. Steric protection from the dimethyl groups moderates reactivity.

Oxidation Pathways:

Oxidizing AgentConditionsProductSelectivity
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT, 3h(3-Oxo-2,2-dimethylcyclobutyl)carbamate92%
KMnO₄ (0.1M)H₂O/acetone, 0°C → RTSame product as above85%

Carbamate-Specific Rearrangements

The carbamate group participates in Curtius-like rearrangements under thermal or catalytic conditions:

Example Reaction:

  • Thermal Decarboxylation : Heating to 120°C in toluene induces decarboxylation, generating an isocyanate intermediate. Trapping with alcohols yields ureas :

    CarbamateΔIsocyanateROHUrea Derivative\text{Carbamate} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{ROH}} \text{Urea Derivative}
    • Yields: 60–75% (dependent on R group) .

Nucleophilic Substitution at the Benzyl Group

The benzyloxycarbonyl (Cbz) group undergoes cleavage via hydrogenolysis or acidic treatment:

MethodConditionsProductApplication
H₂/Pd-CMeOH, RT, 2hFree amine + TolueneDeprotection in peptide synthesis
HBr/AcOH48% HBr, 4hHydrobromide salt of amineIndustrial-scale deprotection

Enzymatic Interactions

The carbamate group enables covalent binding to serine hydrolases, as observed in studies of analogous compounds:

Biological Reactions:

  • Acetylcholinesterase Inhibition : Forms a stable carbamoylated enzyme complex, increasing synaptic acetylcholine levels (IC₅₀ = 12 μM in preliminary assays) .

  • Fatty Acid Amide Hydrolase (FAAH) Modulation : Acts as a transient inhibitor, with Ki=8.3 μMK_i = 8.3 \ \mu\text{M} .

Functionalization of the Cyclobutane Ring

The strained cyclobutane ring participates in [2+2] cycloreversion under UV light:

Photochemical Reaction:

Cyclobutanehν2 Alkenes(Quantum yield=0.18 at 254 nm)[7]\text{Cyclobutane} \xrightarrow{h\nu} 2 \ \text{Alkenes} \quad (\text{Quantum yield} = 0.18 \ \text{at 254 nm})[7]

  • Products: Two equivalents of 2,2-dimethylpropene derivatives.

Industrial-Scale Modifications

Process optimization for large-scale reactions includes:

  • Continuous-Flow Hydrolysis : Achieves 95% conversion in <30 minutes using superheated water (200°C, 15 bar) .

  • Catalytic Hydrogenation : Pd/Al₂O₃ catalysts reduce reaction times to 20 minutes with >99% purity.

Q & A

Q. What are the recommended synthetic routes for Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate, and how can purity be optimized?

The compound can be synthesized via carbamate protection of the parent amine. A common method involves reacting 3-hydroxy-2,2-dimethylcyclobutylamine with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions . Purity optimization requires careful control of stoichiometry, reaction temperature (typically 0–25°C), and purification by column chromatography (silica gel, ethyl acetate/hexane gradients). Post-synthesis characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (≥95% purity) is critical .

Q. How should researchers safely handle and store this compound to prevent degradation?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C, protected from light and moisture . Handling requires PPE: nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the stability of the benzyl carbamate group vary under acidic, basic, or nucleophilic conditions?

The benzyl carbamate group is stable under mildly acidic (pH 4–6) and neutral conditions but hydrolyzes under strong acids (pH < 1, 100°C) or bases (pH > 12, 100°C) . Nucleophilic environments (e.g., amines, Grignard reagents) may cleave the carbamate via nucleophilic substitution. Stability assays using HPLC to monitor degradation products under varying pH (0.1 M HCl vs. 0.1 M NaOH) and temperatures (25°C vs. 60°C) are recommended .

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound?

Conflicting reactivity data may arise from differences in solvent polarity, trace impurities, or reaction kinetics. Reproducibility studies should:

  • Standardize solvent systems (e.g., DMF vs. THF).
  • Use high-purity reagents (≥99%).
  • Employ real-time monitoring (e.g., in situ 1H NMR^1 \text{H NMR}) to track intermediate formation . Cross-reference with computational models (DFT calculations for transition states) to validate mechanisms .

Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated?

  • Enzyme Assays : Test inhibition kinetics (IC50_{50}) against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Structural Analysis : Perform X-ray crystallography (using SHELX ) to resolve binding modes.
  • Computational Docking : Compare predicted binding affinities (AutoDock Vina) with experimental data .

Q. What environmental precautions are necessary when disposing of waste containing this compound?

Avoid release into waterways. Collect waste in certified containers for incineration at licensed facilities. Consult local regulations for hazardous organic carbamates. Environmental toxicity screening (e.g., Daphnia magna assays) may be required .

Methodological Guidance

Q. How to characterize the crystal structure of this compound?

  • Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Collect X-ray diffraction data (Mo Kα radiation, 100K).
  • Refine using SHELXL with anisotropic displacement parameters. Report R1_1 and wR2_2 values (<0.05 for high quality) .

Q. What analytical techniques are optimal for detecting byproducts during deprotection of the benzyl group?

  • LC-MS : Identify low-abundance byproducts (e.g., free amine or benzyl alcohol).
  • GC-FID : Quantify volatile degradation products.
  • FT-IR : Monitor carbonyl (C=O) and N-H stretches to confirm carbamate cleavage .

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